4-benzyl-2-(2-chloro-6-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-2-[(2-chloro-6-fluorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN5O3/c1-16(2)30-24(35)18-11-12-19-23(13-18)34-26(32(25(19)36)14-17-7-4-3-5-8-17)31-33(27(34)37)15-20-21(28)9-6-10-22(20)29/h3-13,16H,14-15H2,1-2H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVKXAWKXCWNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=CC=C4Cl)F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzyl-2-(2-chloro-6-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS No. 1243094-44-1) is a synthetic derivative belonging to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on diverse scientific literature and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 520.0 g/mol. Its structural characteristics include a triazole ring fused with a quinazoline moiety, which is known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H23ClFN5O3 |
| Molecular Weight | 520.0 g/mol |
| CAS Number | 1243094-44-1 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds within this class often exhibit their biological effects through various mechanisms, including:
- Inhibition of Cell Proliferation : Many derivatives have shown the ability to inhibit the growth of cancer cell lines by inducing apoptosis.
- Targeting Kinases : Some studies suggest that these compounds can act as inhibitors of specific kinases involved in cell cycle regulation and cancer progression.
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cell lines. For instance:
- In vitro Studies : In studies involving U-937 and SK-MEL-1 cancer cell lines, compounds similar to this one have demonstrated IC50 values ranging from 5.7 to 12.2 μM, indicating significant cytotoxicity against these cells .
Apoptosis Induction
The mechanism by which this compound induces apoptosis appears to be concentration and time-dependent. Compounds with similar structures have shown effective induction of apoptotic pathways without affecting tubulin polymerization or cyclin-dependent kinase (CDK) activity at certain concentrations .
Study on Structure-Activity Relationship (SAR)
A study focused on the SAR of related compounds revealed that modifications in the benzyl and triazole moieties significantly impacted biological activity. For instance:
- Increasing the length of the linker between the aryl moiety and nitrogen at the 2-position of the triazole ring resulted in enhanced potency against certain cancer cell lines .
This suggests that fine-tuning the chemical structure can optimize the therapeutic effects of these compounds.
Comparison with Similar Compounds
The compound shares structural motifs with 1,2,4-triazole derivatives synthesized in the cited study. Below is a systematic comparison:
Structural Analogues from Evidence
| Feature | Target Compound | Similar Compounds (e.g., [7–9], [10–15] in Evidence) |
|---|---|---|
| Core structure | Triazoloquinazoline (fused bicyclic system) | 1,2,4-Triazole (monocyclic or S-alkylated derivatives) |
| Key substituents | Halogenated benzyls (Cl, F), benzyl, isopropyl carboxamide | Phenylsulfonyl, 2,4-difluorophenyl, thione/thiole groups |
| Functional groups | Carboxamide (C=O), dioxo groups | Thione (C=S), sulfonyl (SO₂), hydrazinecarbothioamide (C=O, C=S) |
| Tautomerism | Unlikely due to rigid fused core | Observed in [7–9] (thione ↔ thiole tautomerism) |
Spectral and Physicochemical Properties
IR Spectroscopy :
- Target Compound : Strong C=O stretches (~1680 cm⁻¹) from carboxamide and dioxo groups; absence of C=S (~1250 cm⁻¹) or S-H (~2500–2600 cm⁻¹) bands.
- Compounds [7–9] : Exhibit C=S stretches (1247–1255 cm⁻¹) and NH bands (3278–3414 cm⁻¹), confirming thione tautomers .
- Compounds [4–6] : Show dual C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) bands, absent in the target compound .
Solubility and Stability :
- The target compound’s carboxamide and halogenated benzyls may improve aqueous solubility compared to sulfur-containing analogues (e.g., [7–15]), which are more lipophilic due to phenylsulfonyl and thione groups.
- The fused triazoloquinazoline core likely enhances metabolic stability versus simpler triazoles, which may undergo tautomerism or oxidation .
Table 1. Comparative Analysis of Key Features
| Parameter | Target Compound | Compound [7] | Compound [10] |
|---|---|---|---|
| Core Structure | Triazoloquinazoline | 1,2,4-Triazole-3-thione | S-Alkylated 1,2,4-Triazole |
| Molecular Weight* | ~550–600 g/mol | ~450–500 g/mol | ~500–550 g/mol |
| Key IR Bands | 1680 cm⁻¹ (C=O) | 1250 cm⁻¹ (C=S), 3400 cm⁻¹ (NH) | 1255 cm⁻¹ (C=S), 1680 cm⁻¹ (C=O) |
| Halogen Content | Cl, F | None | F (from 4-fluorophenyl) |
*Estimated based on structural complexity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
